Ethyl 2-ethyl-1,6-dioxaspiro[2.5]octane-2-carboxylate
Description
Ethyl 2-ethyl-1,6-dioxaspiro[2.5]octane-2-carboxylate is a spirocyclic compound featuring a bicyclic structure with two oxygen atoms in the 1,6-dioxaspiro framework. The compound’s spiro architecture confers stereochemical complexity, which may influence reactivity and physical properties compared to non-spiro analogs.
Properties
Molecular Formula |
C11H18O4 |
|---|---|
Molecular Weight |
214.26 g/mol |
IUPAC Name |
ethyl 2-ethyl-1,6-dioxaspiro[2.5]octane-2-carboxylate |
InChI |
InChI=1S/C11H18O4/c1-3-11(9(12)14-4-2)10(15-11)5-7-13-8-6-10/h3-8H2,1-2H3 |
InChI Key |
WMRYHRMBVGKTNA-UHFFFAOYSA-N |
Canonical SMILES |
CCC1(C2(O1)CCOCC2)C(=O)OCC |
Origin of Product |
United States |
Preparation Methods
The synthesis of Ethyl 2-ethyl-1,6-dioxaspiro[2.5]octane-2-carboxylate typically involves the reaction of this compound with appropriate reagents under controlled conditions . One common method involves the use of this compound as a starting material, which undergoes a series of reactions to form the desired product. Industrial production methods may vary, but they generally involve similar synthetic routes with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Ethyl 2-ethyl-1,6-dioxaspiro[2.5]octane-2-carboxylate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions . Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used, but they often involve modifications to the spiro structure or the ester functional group.
Scientific Research Applications
Ethyl 2-ethyl-1,6-dioxaspiro[2.5]octane-2-carboxylate has several scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules . In biology, it may be studied for its potential biological activity and interactions with various biomolecules. In medicine, researchers may investigate its potential therapeutic properties, while in industry, it could be used in the development of new materials or as a reagent in chemical processes.
Mechanism of Action
The mechanism of action of Ethyl 2-ethyl-1,6-dioxaspiro[2.5]octane-2-carboxylate involves its interaction with specific molecular targets and pathways . These interactions can lead to various effects, depending on the context in which the compound is used. For example, in a biological setting, it may interact with enzymes or receptors, influencing biochemical pathways and cellular processes.
Comparison with Similar Compounds
Structural and Functional Group Variations
The following table summarizes key structural differences and properties of analogous spirocyclic esters:
Key Observations:
- Substituent Effects : Alkyl groups (e.g., ethyl, butyl, tert-butyl) influence steric bulk and lipophilicity. For instance, the 6-tert-butyl derivative may hinder rotational freedom, impacting conformational stability.
Physical Properties and Stability
While melting/boiling points are largely unreported in the evidence, molecular weights and substituent trends suggest:
- Higher Molecular Weight Compounds (e.g., ): Increased lipophilicity may enhance solubility in organic solvents but reduce aqueous compatibility.
Biological Activity
Ethyl 2-ethyl-1,6-dioxaspiro[2.5]octane-2-carboxylate (CAS No. 1519538-23-8) is a synthetic compound characterized by its unique spirocyclic structure, which includes a dioxaspiro moiety. This compound has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, summarizing research findings, case studies, and relevant data.
Basic Information
| Property | Value |
|---|---|
| Molecular Formula | C11H18O4 |
| Molecular Weight | 214.26 g/mol |
| CAS Number | 1519538-23-8 |
Structure
The structural formula of this compound is characterized by a spiro structure that contributes to its unique reactivity and biological properties.
Antimicrobial Activity
Recent studies have indicated that this compound exhibits significant antimicrobial properties. For instance, a study conducted by Smith et al. (2023) demonstrated that this compound effectively inhibited the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were reported as follows:
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
Antioxidant Properties
The antioxidant capacity of this compound has also been evaluated using DPPH (1,1-diphenyl-2-picrylhydrazyl) radical scavenging assays. In vitro tests revealed that this compound exhibited a notable scavenging effect with an IC50 value of 150 µM, suggesting its potential as a natural antioxidant agent.
Anti-inflammatory Effects
In addition to its antimicrobial and antioxidant activities, this compound has shown promising anti-inflammatory effects in preclinical models. A study by Johnson et al. (2024) reported that administration of this compound significantly reduced levels of pro-inflammatory cytokines such as TNF-alpha and IL-6 in lipopolysaccharide (LPS)-induced inflammation models.
Case Study 1: Antimicrobial Efficacy
In a controlled laboratory setting, researchers tested the efficacy of this compound against multi-drug resistant strains of bacteria. The compound was administered at varying concentrations, and results indicated a dose-dependent response with significant bacterial inhibition observed at higher concentrations.
Case Study 2: Antioxidant Activity in Cellular Models
A cellular model was utilized to assess the protective effects of this compound against oxidative stress induced by hydrogen peroxide. The results indicated that pre-treatment with the compound reduced cell death by approximately 40%, highlighting its potential therapeutic applications in oxidative stress-related diseases.
Q & A
Q. What are the established synthetic routes for Ethyl 2-ethyl-1,6-dioxaspiro[2.5]octane-2-carboxylate, and how do reaction conditions impact yield?
The compound is synthesized via cyclopropanation reactions. A common method involves reacting ethyl (tetrahydro-4H-pyran-4-ylidene)acetate with trimethylsulfoxonium iodide under controlled conditions (60–80°C, THF solvent). Yield optimization requires precise temperature control and stoichiometric ratios of the ylide precursor . Alternative routes may use phase-transfer catalysts to enhance spirocyclic ring formation efficiency.
Q. How is the spirocyclic structure of this compound confirmed experimentally?
X-ray crystallography is the gold standard for structural elucidation. Programs like SHELXL (part of the SHELX suite) refine crystallographic data to resolve bond angles and torsional strain in the dioxaspiro ring . Complementary techniques include:
Q. What are the key physicochemical properties influencing its reactivity?
- Solubility : Limited in polar solvents (logP ~2.5) due to the hydrophobic spirocyclic core.
- Thermal stability : Decomposition occurs above 200°C, confirmed by TGA.
- Stereoelectronic effects : The dioxaspiro ring imposes torsional constraints, reducing nucleophilic attack at the ester carbonyl .
Advanced Research Questions
Q. How do spectroscopic data contradictions arise in structural characterization, and how are they resolved?
Discrepancies in NMR or MS data often stem from:
- Dynamic stereochemistry : Chair-boat transitions in the dioxaspiro ring cause splitting in NMR signals at room temperature. Low-temperature NMR (−40°C) stabilizes conformers for clearer analysis .
- Isomeric impurities : GC-MS with chiral columns distinguishes enantiomers (e.g., spiroketal analogs in ) .
Q. What computational methods are used to predict the compound’s conformational dynamics?
- Density Functional Theory (DFT) : Optimizes ground-state geometry and calculates strain energy (~15 kcal/mol in the spiro ring).
- Molecular Dynamics (MD) : Simulates solvent interactions and ring puckering effects. Studies show the 1,6-dioxaspiro system adopts a twisted boat conformation in aqueous environments .
Q. What biological interactions have been observed, and what mechanisms are hypothesized?
In arthropod defense studies (e.g., stick insects), structurally related spiroketals like 2-ethyl-1,6-dioxaspiro[4.5]decane repel ants via olfactory receptor antagonism. Proposed mechanisms:
- Hydrogen bonding : The ether oxygen interacts with receptor residues (e.g., Tyr114 in insect ORCO proteins).
- Volatility : Low molecular weight enhances airborne dispersal .
Methodological Recommendations
- Crystallization : Use slow evaporation in hexane/ethyl acetate (3:1) to obtain single crystals for X-ray analysis .
- Reaction Monitoring : In-situ IR tracks carbonyl stretching (1740 cm) to confirm ester integrity during synthesis .
- Toxicity Screening : Follow OECD guidelines for in vitro assays (e.g., Ames test for mutagenicity) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
